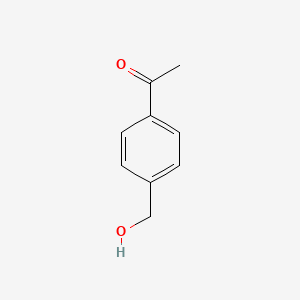

1-(4-(Hydroxymethyl)phenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRENWXJYWGKSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342868 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75633-63-5 | |

| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-(hydroxymethyl)phenyl)ethanone

Introduction

1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound that is gaining significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 75633-63-5 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 54 °C | [2] |

| Boiling Point | 301.3 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 127.2 ± 15.8 °C | [3] |

| Solubility | Soluble in ethanol. | [4] |

| Storage | Sealed in a dry, room temperature environment. | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and illustrative synthetic routes are detailed below.

Method 1: Reduction of 4-Acetylbenzoic Acid

This method represents a straightforward and logical approach, where the carboxylic acid functionality of 4-acetylbenzoic acid is selectively reduced to a primary alcohol.

Caption: Synthetic pathway via reduction of 4-acetylbenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of 4-acetylbenzoic acid in anhydrous tetrahydrofuran (THF) is prepared.

-

Reduction: The flask is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in THF is added dropwise via the dropping funnel under a nitrogen atmosphere. The choice of a milder reducing agent like borane is often preferred to avoid potential reduction of the ketone carbonyl.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting mixture is stirred until a white precipitate forms.

-

Isolation and Purification: The solid is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical, especially with highly reactive reducing agents like LiAlH₄, which react violently with water.

-

Controlled Addition at Low Temperature: The dropwise addition of the reducing agent at 0 °C helps to control the exothermic reaction and prevent side reactions.

-

Selective Reduction: While LiAlH₄ can reduce both carboxylic acids and ketones, careful control of stoichiometry and reaction conditions can favor the reduction of the more reactive carboxylic acid. Borane complexes offer higher selectivity for the carboxylic acid group in the presence of a ketone.

Method 2: Hydrolysis of 4-(Bromomethyl)acetophenone

This two-step approach involves the radical bromination of the methyl group of 4-methylacetophenone, followed by nucleophilic substitution with a hydroxide source.

Caption: Synthesis from 4-methylacetophenone via a brominated intermediate.

Experimental Protocol:

-

Bromination: To a solution of 4-methylacetophenone in carbon tetrachloride (CCl₄), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux, and the reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 4-(bromomethyl)acetophenone.

-

Hydrolysis: The crude 4-(bromomethyl)acetophenone is dissolved in a suitable solvent mixture, such as aqueous acetone or THF. An aqueous solution of a base, like sodium hydroxide or potassium carbonate, is added, and the mixture is stirred at room temperature or gently heated.

-

Work-up and Purification: After the reaction is complete, the organic solvent is removed, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Radical Initiation: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction for the bromination of the benzylic methyl group.

-

N-Bromosuccinimide (NBS): NBS is a convenient source of bromine for allylic and benzylic brominations as it maintains a low concentration of Br₂ in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.

-

Nucleophilic Substitution: The bromide is a good leaving group, allowing for an efficient SN2 reaction with the hydroxide ion to form the desired alcohol.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the ipso-carbons (attached to the acetyl and hydroxymethyl groups) being distinct.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5]

-

C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, corresponding to the conjugated ketone carbonyl group.

-

C-O Stretch: A medium to strong absorption band in the region of 1000-1250 cm⁻¹, associated with the primary alcohol.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 150.[1]

-

Key Fragmentation Peaks: A prominent peak is often observed at m/z = 135, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion.[6] Another significant fragmentation pathway involves the loss of the hydroxymethyl group (•CH₂OH), leading to a peak at m/z = 119.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The hydroxyl and ketone groups can be selectively targeted to build molecular complexity.

References

- 1. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0311821) [np-mrd.org]

- 4. jackwestin.com [jackwestin.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(4-(hydroxymethyl)phenyl)ethanone (CAS: 75633-63-5): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the utility of a chemical intermediate is often defined by its structural versatility and reactivity. 1-(4-(hydroxymethyl)phenyl)ethanone, also known by synonyms such as 4-acetylbenzyl alcohol, is a prime example of such a pivotal molecule.[1][2] With a CAS number of 75633-63-5, this aromatic ketone and primary alcohol bifunctional compound serves as a critical building block in the synthesis of a variety of more complex molecules, most notably in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Its unique structure, featuring both a reactive acetyl group and a modifiable hydroxymethyl group on a phenyl ring, allows for a diverse range of chemical transformations, making it a valuable asset in the synthetic chemist's toolbox.[3] This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization and significant applications in drug discovery.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective handling, reaction optimization, and analytical identification. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 75633-63-5 | [2][4] |

| Molecular Formula | C₉H₁₀O₂ | [2][4] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | Inferred from supplier data |

| Boiling Point | 301.3 ± 25.0 °C at 760 mmHg | Inferred from supplier data |

| Density | 1.1 ± 0.1 g/cm³ | Inferred from supplier data |

| LogP | 1.3815 | [4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis of this compound: A Protocol for Selective Reduction

The most direct and efficient synthesis of this compound involves the selective reduction of the carboxylic acid functionality of 4-acetylbenzoic acid, leaving the ketone group intact. Borane-dimethyl sulfide complex (BMS) is a particularly effective reagent for this transformation due to its chemoselectivity for carboxylic acids over ketones under controlled conditions.[5]

Experimental Protocol: Selective Reduction of 4-Acetylbenzoic Acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

4-Acetylbenzoic acid

-

Borane-dimethyl sulfide complex (BMS), 2M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-acetylbenzoic acid (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add the borane-dimethyl sulfide complex (1.1 eq) dropwise via the dropping funnel to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This is followed by the slow addition of 1 M HCl.

-

Workup: Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Analytical Characterization: Spectroscopic Insights

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

A singlet for the methyl protons of the acetyl group (~2.6 ppm).

-

A singlet for the benzylic protons of the hydroxymethyl group (~4.7 ppm).

-

A singlet for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (~7.4 and 7.9 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

A signal for the methyl carbon of the acetyl group (~26 ppm).

-

A signal for the benzylic carbon of the hydroxymethyl group (~64 ppm).

-

Four signals in the aromatic region, corresponding to the four distinct types of aromatic carbons (~127-145 ppm).

-

A signal for the carbonyl carbon of the acetyl group (~198 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 150, corresponding to its molecular weight.[1] Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺).

Applications in Drug Discovery and Development: A Precursor to NSAIDs

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its most notable application is in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), such as Loxoprofen.[6][7] NSAIDs are a class of drugs that provide analgesic (pain-killing) and antipyretic (fever-reducing) effects, and in higher doses, anti-inflammatory effects.[8]

The synthesis of Loxoprofen, a widely used NSAID, can proceed through intermediates derived from this compound.[6] The hydroxymethyl group can be converted to a chloromethyl or bromomethyl group, which then serves as a reactive handle for subsequent alkylation reactions in the construction of the final drug molecule.

Mechanism of Action: COX-2 Inhibition

The therapeutic effects of NSAIDs like Loxoprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9][10] In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2).[4] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-2, NSAIDs block the production of prostaglandins, thereby alleviating these symptoms.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]

Conclusion

This compound (CAS: 75633-63-5) is a strategically important bifunctional molecule with significant applications in pharmaceutical synthesis. Its straightforward preparation from 4-acetylbenzoic acid and its versatile reactivity make it a valuable precursor for the development of NSAIDs and other complex organic molecules. A comprehensive understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for researchers and scientists working in the field of drug discovery and development.

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]

- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Borane Reagents [organic-chemistry.org]

- 6. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]

- 7. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]

- 8. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]

- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

A Guide to the Spectroscopic Characterization of 1-(4-(hydroxymethyl)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound featuring both a ketone and a primary alcohol. Its chemical structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate structural confirmation and purity assessment are paramount in any research or development setting. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not merely on the data itself, but on the rationale behind the spectral features, providing researchers with a framework for interpreting the structure of this and similar molecules.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₁₀O₂) has a molecular weight of 150.17 g/mol [1]. It consists of a 1,4-disubstituted benzene ring, an acetyl group (-COCH₃), and a hydroxymethyl group (-CH₂OH).

The key to unambiguous spectral assignment is to identify the unique chemical environments of the protons and carbons within the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining the number of different proton environments and their connectivity. For this molecule, we expect signals corresponding to the acetyl methyl protons, the benzylic methylene protons, the aromatic protons, and the alcohol proton.

Rationale for Experimental Choices: The spectrum was acquired on a 400 MHz spectrometer to ensure good signal dispersion, particularly in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for moderately polar compounds, and tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Summary

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| -COCH ₃ (H8) | 2.59 | Singlet (s) | - | 3H |

| -CH ₂OH (H9) | 4.76 | Singlet (s)* | - | 2H |

| Ar-H (H3, H5) | 7.43 (avg.) | Doublet (d) | 8.5 | 2H |

| Ar-H (H2, H6) | 7.92 | Doublet (d) | 8.5 | 2H |

| -OH | Not reported | Broad Singlet (br s) | - | 1H |

Data sourced from a Royal Society of Chemistry publication.[2] *Note: The publication reports this as a doublet with J=3.0 Hz, likely due to weak coupling with the OH proton. In many spectra, this appears as a singlet, especially with a trace of acid or water.

Interpretation and Field Insights

-

Acetyl Protons (H8, δ 2.59): This singlet, integrating to 3 protons, is characteristic of a methyl group attached to a carbonyl. Its downfield shift from a typical alkane methyl (~0.9 ppm) is due to the electron-withdrawing nature of the adjacent C=O group.

-

Aromatic Protons (H2, H3, H5, H6): The 1,4-disubstitution pattern creates a classic AA'BB' system, which often simplifies to two distinct doublets.

-

δ 7.92 (H2, H6): These protons are ortho to the strongly electron-withdrawing acetyl group. This group significantly deshields them, causing them to appear far downfield.

-

δ 7.43 (H3, H5): These protons are ortho to the hydroxymethyl group, which is less electron-withdrawing than the acetyl group. Consequently, they are more shielded and appear at a higher field (more upfield) than H2 and H6. The coupling constant of 8.5 Hz is typical for ortho-coupling between adjacent protons on a benzene ring.

-

-

Methylene Protons (H9, δ 4.76): This signal, integrating to 2 protons, corresponds to the methylene (-CH₂) group. It is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

Hydroxyl Proton (-OH): The alcohol proton signal was not explicitly reported, which is common. These protons are acidic and can exchange with trace amounts of water or acid, leading to peak broadening or disappearance. Their chemical shift is highly variable (typically 2-5 ppm) depending on concentration, solvent, and temperature. A D₂O exchange experiment would confirm its presence by causing the signal to disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, carbonyl).

Data Summary

| Assigned Carbons | Chemical Shift (δ) ppm |

|---|---|

| -COC H₃ (C8) | 26.65 |

| -C H₂OH (C9) | 64.53 |

| Ar-C (C3, C5) | 126.62 |

| Ar-C (C2, C6) | 128.61 |

| Ar-C (C1) | 136.26 |

| Ar-C (C4) | 146.38 |

| C =O (C7) | 198.11 |

Data sourced from a Royal Society of Chemistry publication.[2]

Interpretation and Field Insights

-

Carbonyl Carbon (C7, δ 198.11): The signal at the lowest field is unequivocally the ketone carbonyl carbon. Such carbons are highly deshielded and typically appear in the 190-220 ppm range[3].

-

Aromatic Carbons (C1-C6):

-

δ 146.38 (C4): This is the ipso-carbon attached to the hydroxymethyl group. Oxygen's electronegativity shifts this carbon downfield.

-

δ 136.26 (C1): This is the ipso-carbon attached to the acetyl group.

-

δ 128.61 & 126.62 (C2, C6 & C3, C5): These signals represent the protonated aromatic carbons. The carbon atoms closer to the electron-withdrawing acetyl group (C2, C6) are slightly more deshielded than those closer to the hydroxymethyl group (C3, C5).

-

-

Methylene Carbon (C9, δ 64.53): This signal is in the typical range for a carbon singly bonded to an oxygen atom (50-65 ppm)[3].

-

Methyl Carbon (C8, δ 26.65): This upfield signal corresponds to the acetyl methyl group, consistent with an sp³ hybridized carbon in that environment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~3400 | O-H stretch | Broad, Strong | Alcohol (-OH) |

| ~3050 | C-H stretch | Medium | Aromatic C-H |

| ~2950 | C-H stretch | Medium | sp³ C-H (methyl/methylene) |

| ~1680 | C=O stretch | Strong, Sharp | Ketone (conjugated) |

| ~1605, ~1500 | C=C stretch | Medium-Strong | Aromatic Ring |

| ~1260 | C-C(=O)-C stretch | Medium | Acetyl Group |

| ~1040 | C-O stretch | Strong | Primary Alcohol |

Interpretation and Field Insights

The definitive proof of the molecule's identity via IR comes from the simultaneous presence of two key signals:

-

A broad, strong absorption around 3400 cm⁻¹: This is the hallmark of the O-H stretching vibration from the alcohol group. The broadening is a direct result of intermolecular hydrogen bonding.

-

A sharp, intense absorption around 1680 cm⁻¹: This peak is characteristic of the C=O stretch of a ketone. The frequency is slightly lower than a simple aliphatic ketone (~1715 cm⁻¹) because the carbonyl group is in conjugation with the aromatic ring, which lowers the bond energy.

The presence of both peaks is a powerful confirmation of the bifunctional nature of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Data Summary

| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Abundance |

|---|---|---|

| 150 | [M]⁺˙ (Molecular Ion) | High |

| 135 | [M - CH₃]⁺ | Base Peak (100%) |

| 107 | [M - CH₃ - CO]⁺ | Medium |

| 77 | [C₆H₅]⁺ | Medium |

Data sourced from PubChem database.[1]

Interpretation and Field Insights

-

Molecular Ion Peak (m/z 150): The peak at m/z 150 corresponds to the mass of the intact molecule that has lost one electron, confirming the molecular weight of C₉H₁₀O₂.

-

Base Peak (m/z 135): The most abundant peak (base peak) at m/z 135 results from the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This is a classic α-cleavage adjacent to the carbonyl group, a very favorable fragmentation pathway for ketones, resulting in a stable acylium ion.

-

Other Fragments (m/z 107, 77): The peak at m/z 107 can be attributed to the subsequent loss of a neutral carbon monoxide molecule (CO, mass 28) from the acylium ion. The peak at m/z 77 is the characteristic phenyl cation, [C₆H₅]⁺, formed from further fragmentation.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on integrating the data from all techniques. Each method provides a piece of the puzzle, and together they offer a self-validating system.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-(hydroxymethyl)phenyl)ethanone

This guide provides a comprehensive technical overview of the solubility and stability of 1-(4-(hydroxymethyl)phenyl)ethanone, a key intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies to ensure the effective handling, formulation, and analysis of this compound.

Introduction: Physicochemical Profile of this compound

This compound, also known as 4-acetylbenzyl alcohol, is an aromatic ketone containing both a carbonyl and a primary alcohol functional group.[1] This unique bifunctional structure dictates its chemical reactivity, solubility, and stability profile. A thorough understanding of these properties is paramount for its application in pharmaceutical synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 75633-63-5 | [1] |

| Melting Point | 54 °C | [2] |

| Boiling Point | 301 °C | [2] |

| Appearance | Off-white to pale yellow crystalline solid | Inferred from related compounds |

| pKa (predicted) | 13.94 ± 0.10 | [2] |

The presence of both a polar hydroxyl group and a moderately polar ketone group attached to a phenyl ring suggests a nuanced solubility and stability behavior, which will be explored in the subsequent sections.

Solubility Profile: A-Theoretical and Practical Framework

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The solubility of this compound is governed by its ability to form hydrogen bonds and interact with various solvent systems.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the presence of the hydroxyl group in this compound allows for hydrogen bonding with polar protic solvents. The aromatic ring and the ethyl group contribute to some nonpolar character.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to exhibit good solubility in these solvents due to hydrogen bonding interactions with the hydroxyl group. For a structurally similar compound, 1-(4-hydroxyphenyl)ethanone, solubility is noted to be high in polar solvents like ethanol and methanol.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is also anticipated in these solvents, which can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents as the polar functional groups will have unfavorable interactions.[3]

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, an equilibrium solubility shake-flask method is recommended.

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Table 2: Predicted and Recommended Solvents for Solubility Studies

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Moderate | Potential for hydrogen bonding. |

| Methanol | 5.1 | High | Polar protic solvent, good for hydrogen bonding. |

| Ethanol | 4.3 | High | Polar protic solvent, good for hydrogen bonding.[3] |

| Acetone | 5.1 | High | Polar aprotic solvent, can accept hydrogen bonds. |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent.[4] |

| Hexane | 0.1 | Low | Nonpolar solvent.[3] |

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing and storage. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways. This is a regulatory requirement for understanding the stability-indicating nature of analytical methods.

Diagram: Forced Degradation Workflow

Caption: A typical workflow for conducting forced degradation studies.

Predicted Degradation Pathways

-

Hydrolysis: The ester-like linkage is absent, so hydrolysis is unlikely to be a major degradation pathway. However, under strong acidic or basic conditions, reactions involving the hydroxyl or ketone groups could occur, though likely requiring harsh conditions.

-

Oxidation: The primary alcohol (benzylic alcohol) is susceptible to oxidation. Under oxidative stress (e.g., with hydrogen peroxide), it could be oxidized first to an aldehyde and subsequently to a carboxylic acid, forming 4-acetylbenzaldehyde and 4-acetylbenzoic acid, respectively.

Diagram: Predicted Oxidative Degradation Pathway

Caption: Predicted pathway for oxidative degradation.

-

Thermal Degradation: At elevated temperatures, decomposition may occur. The specific degradation products would depend on the temperature and atmosphere (inert or oxidative). Thermal degradation of polymers, for instance, shows significant differences in product profiles depending on the presence of oxygen.

-

Photodegradation: Aromatic ketones can be susceptible to photodegradation. Exposure to UV light could potentially lead to radical-mediated reactions or rearrangements.

Experimental Protocol for Forced Degradation Studies

Protocol: Forced Degradation of this compound

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat at a temperature below its melting point (e.g., 50°C) and in an oven at a higher temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector and calculate the mass balance to ensure that all degradation products are accounted for.

Analytical Methodologies for Quantification and Purity Assessment

A robust and validated analytical method is essential for the accurate quantification and purity assessment of this compound and its potential degradants. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique.

Recommended HPLC Method Parameters

Table 3: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides good peak shape and is a common mobile phase for RP-HPLC. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte and any less polar impurities. | To ensure separation of the main peak from any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by UV scan. |

| Injection Volume | 10 µL | Standard injection volume. |

For faster analysis, a Ultra-High-Performance Liquid Chromatography (UPLC) method can be developed using a sub-2 µm particle size column and a UPLC system.[5] For the identification of unknown degradation products, coupling the LC system to a mass spectrometer (LC-MS) is highly recommended.

Diagram: Analytical Workflow for Purity and Stability

Caption: A general workflow for the analytical testing of the compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data in the public domain is limited, the physicochemical properties of the molecule allow for reliable predictions of its behavior in various solvent systems and under different stress conditions. The provided experimental protocols offer a robust framework for researchers to generate specific and accurate data for their applications. A systematic approach to studying solubility and stability, coupled with the use of validated analytical methods, is essential for the successful development and application of this important chemical intermediate.

References

- 1. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 75633-63-5 CAS MSDS (Ethanone, 1-[4-(hydroxymethyl)phenyl]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-(4-(hydroxymethyl)phenyl)ethanone

Executive Summary

1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a primary benzylic alcohol and a para-substituted acetophenone moiety, provides two distinct sites for chemical modification. This guide offers a comprehensive analysis of the hydroxyl group's reactivity, a critical locus for synthetic transformations. We will explore the core reaction pathways—oxidation, esterification, etherification, and conversion to leaving groups—delving into the mechanistic principles, field-proven experimental protocols, and the causal logic behind reagent selection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex molecular syntheses.

Introduction: The Structural and Synthetic Significance of this compound

This compound (Molecular Formula: C₉H₁₀O₂, Molecular Weight: 150.17 g/mol ) is a crystalline solid that serves as a valuable intermediate in organic synthesis.[3] Its utility stems from the presence of two key functional groups: a ketone and a primary benzylic hydroxyl group. The hydroxyl group, in particular, is positioned on a benzylic carbon, which enhances its reactivity in a variety of transformations.

The reactivity of this hydroxyl group is central to its role as a synthetic precursor. It can be readily oxidized to an aldehyde, converted into esters and ethers, or activated to facilitate nucleophilic substitution. These transformations allow for the introduction of diverse functionalities, making it a key component in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers.[1] This guide focuses exclusively on the chemistry of the hydroxymethyl group, providing the technical foundation required to expertly manipulate this functional handle.

Core Reactivity Pathways of the Hydroxyl Group

The benzylic nature of the hydroxyl group in this compound dictates its chemical behavior, making it susceptible to a range of selective transformations.

2.1 Oxidation to 4-Acetylbenzaldehyde

The conversion of the primary benzylic alcohol to an aldehyde is one of the most fundamental and high-yielding transformations for this molecule. The resulting product, 4-acetylbenzaldehyde, is a valuable intermediate in its own right.[2][4]

Causality and Experimental Choice: The primary challenge in the oxidation of primary alcohols is preventing over-oxidation to the carboxylic acid. Aldehydes are more susceptible to oxidation than alcohols, and the intermediate aldehyde can be readily converted to a carboxylic acid in the presence of strong oxidizing agents in aqueous media.[5] Therefore, the selection of a mild, selective oxidant is critical. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are often employed in anhydrous solvents like dichloromethane (DCM) to effectively halt the reaction at the aldehyde stage. Metal-free systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like trichloroisocyanuric acid, offer an efficient and highly selective alternative.[6]

Experimental Protocol: Selective Oxidation using TEMPO

-

Setup: To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 volumes) at room temperature, add TEMPO (0.05 eq.).

-

Reagent Addition: Add trichloroisocyanuric acid (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-acetylbenzaldehyde can be purified by flash column chromatography on silica gel.

Logical Workflow: Oxidation

Caption: Workflow for the selective oxidation of this compound.

2.2 Esterification Reactions

Ester formation is a key reaction for modifying the hydroxyl group, enabling the introduction of a vast array of functionalities. This can be achieved through several methods, most commonly via acid-catalyzed esterification or acylation with a reactive carboxylic acid derivative.

2.2.1 Fischer Esterification This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[7] The reaction is an equilibrium process, and to drive it towards the ester product, the carboxylic acid is often used in excess or water is removed as it is formed.[7]

2.2.2 Acylation with Acyl Chlorides or Anhydrides A more efficient and generally irreversible method involves using a highly reactive acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N). The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.

Experimental Protocol: Acylation with Acetyl Chloride

-

Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a flask equipped with a nitrogen inlet and a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise via syringe, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography if necessary.

2.2.3 Mitsunobu Reaction For sensitive substrates or when inversion of stereochemistry is required (not applicable here, but a powerful general method), the Mitsunobu reaction is an excellent choice.[8] It converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] The reaction proceeds by activating the alcohol oxygen via a phosphonium intermediate, making it a good leaving group for substitution by a carboxylate nucleophile.[10]

Mechanism: Mitsunobu Esterification

References

- 1. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]

- 2. 4-ACETYLBENZALDEHYDE | 3457-45-2 [chemicalbook.com]

- 3. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ACETYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(4-(hydroxymethyl)phenyl)ethanone

Abstract

1-(4-(hydroxymethyl)phenyl)ethanone, a seemingly unassuming aromatic ketone, presents a rich and versatile scaffold for the discerning medicinal chemist. This technical guide delves into the core physicochemical properties and known synthetic utilities of this compound, with a particular focus on its role as a pivotal intermediate in the synthesis of established pharmaceuticals. Furthermore, we will explore its latent potential in the generation of novel bioactive agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough review of the existing landscape but also actionable insights into prospective research and development avenues. We will dissect key synthetic transformations, propose strategic derivatization pathways, and furnish detailed experimental frameworks to empower the reader in harnessing the full potential of this valuable building block.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. This compound, also known by its synonym 4-acetylbenzyl alcohol, emerges as a molecule of significant interest due to its unique combination of reactive functional groups: a ketone, a primary alcohol, and an aromatic ring. This trifecta of functionalities offers multiple handles for synthetic modification, allowing for the construction of a diverse array of molecular architectures.

The inherent polarity imparted by the hydroxyl and ketone moieties, coupled with the rigid phenyl backbone, provides a favorable starting point for the design of molecules intended to interact with biological targets. The existing literature points towards its utility as a key intermediate in the synthesis of compounds for inflammation and pain management, as well as in the development of antioxidants and cosmetic ingredients[1]. This guide will provide an in-depth exploration of these applications and project future trajectories for its use in drug discovery.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its strategic application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| IUPAC Name | 1-[4-(hydroxymethyl)phenyl]ethanone | [2] |

| CAS Number | 75633-63-5 | [2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 121 °C | [3] |

The reactivity of this compound is dictated by its three principal functional groups:

-

The Ketone: The carbonyl group is susceptible to a wide range of nucleophilic additions and reductions, providing a gateway to chiral alcohols or serving as a point for the introduction of diverse substituents.

-

The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification to introduce a variety of side chains.

-

The Phenyl Ring: The aromatic ring can undergo electrophilic substitution, although the directing effects of the acetyl (meta-directing) and hydroxymethyl (ortho, para-directing) groups must be considered.

This inherent reactivity allows for a modular approach to the synthesis of derivatives, where each functional group can be selectively manipulated to explore the structure-activity relationship (SAR) of the resulting compounds.

Established Applications in Pharmaceutical Synthesis: The Case of Salmeterol

One of the most significant applications of a derivative of this compound is in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The synthesis utilizes 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, a brominated analog of our core molecule, as a key intermediate[4].

The presence of the bromine atom provides a reactive site for nucleophilic substitution, which is a critical step in the construction of the final drug molecule. The ketone and hydroxyl groups on the phenyl ring are also crucial for the subsequent synthetic transformations that lead to the formation of the salmeterol backbone[4].

This established synthetic route underscores the industrial relevance of this molecular framework and highlights its proven utility in the production of complex, life-saving pharmaceuticals.

Potential Applications in Medicinal Chemistry: A Forward Look

Beyond its role in the synthesis of Salmeterol, the structural features of this compound make it an attractive starting point for the development of a wide range of other bioactive molecules.

Anti-Inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway

While a direct lineage to commercially available NSAIDs from this compound is not prominently documented, its structural motifs are amenable to the design of novel anti-inflammatory agents. The general mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins[5].

The core scaffold of this compound can be elaborated to incorporate pharmacophores known to confer COX inhibitory activity. For instance, the hydroxymethyl group can be converted to a carboxylic acid, a common feature in many NSAIDs, or serve as an anchor point for the attachment of other acidic moieties.

Furthermore, the ketone functionality can be derivatized to introduce heterocyclic systems that have been shown to enhance COX-2 selectivity, potentially leading to agents with an improved gastrointestinal safety profile[6].

Antioxidant Compounds

The phenolic nature of some derivatives of this compound suggests their potential as antioxidants[1][7]. The hydroxyl group on the aromatic ring can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of disease states.

Strategic modifications to the core structure can enhance this antioxidant activity. For example, the introduction of additional hydroxyl groups or bulky substituents ortho to the existing hydroxyl group can increase the stability of the resulting phenoxy radical, thereby improving its radical scavenging efficiency.

Cosmetic and Dermatological Applications

The application of this compound and its derivatives extends to the cosmetic and dermatological fields[1]. Its antioxidant properties are valuable in skincare formulations to protect against environmental damage. Additionally, its potential anti-inflammatory effects could be beneficial in products aimed at soothing irritated skin. The ability to functionalize the molecule allows for the tuning of its solubility and skin penetration properties to optimize its performance in topical formulations.

Experimental Protocols: A Guide to Synthetic Transformations

To facilitate the exploration of the synthetic potential of this compound, the following are detailed, step-by-step methodologies for key transformations.

Williamson Ether Synthesis: Modification of the Hydroxymethyl Group

This protocol describes a general procedure for the etherification of the primary alcohol of this compound, allowing for the introduction of a wide variety of alkyl or aryl side chains.

Objective: To synthesize an ether derivative of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., ethyl iodide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Fischer Esterification: Derivatization of the Hydroxymethyl Group

This protocol outlines the acid-catalyzed esterification of the primary alcohol of this compound with a carboxylic acid.

Objective: To synthesize an ester derivative of this compound.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), the carboxylic acid (1.5 eq), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Toxicological and Pharmacokinetic Considerations

In terms of toxicity, benzyl alcohol has low acute toxicity but can cause skin and eye irritation[8]. Chronic exposure in animal studies has been linked to liver and kidney damage at high doses[8]. Any drug development program utilizing this scaffold would require a thorough in vitro and in vivo toxicological assessment of the lead compounds.

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be highly dependent on the nature of the derivatives synthesized. The introduction of lipophilic or polar groups through the modification of the hydroxyl and ketone functionalities would significantly impact these properties.

Conclusion and Future Directions

This compound is a chemical entity of considerable promise in the field of medicinal chemistry. Its proven role as a key intermediate in the synthesis of the important pharmaceutical Salmeterol firmly establishes its value as a synthetic building block. The true potential of this scaffold, however, lies in its untapped versatility.

The presence of multiple, readily modifiable functional groups provides a fertile ground for the design and synthesis of novel bioactive molecules targeting a range of therapeutic areas, including inflammation, oxidative stress, and dermatological conditions. The synthetic protocols outlined in this guide offer a practical starting point for researchers to begin exploring the vast chemical space accessible from this core structure.

Future research should focus on the systematic derivatization of this compound and the biological evaluation of the resulting compound libraries. A deeper investigation into its potential as a precursor for novel COX inhibitors, antioxidants, and other therapeutic agents is warranted. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

- 1. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone [myskinrecipes.com]

- 2. This compound | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]

- 8. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

The Versatile Scaffold: A Technical Guide to 1-(4-(hydroxymethyl)phenyl)ethanone and Its Derivatives in Drug Discovery

Introduction: The Unassuming Power of a Substituted Acetophenone

In the landscape of medicinal chemistry, the intrinsic value of a molecular scaffold is often measured by its synthetic accessibility, its capacity for diverse functionalization, and the biological relevance of the resulting derivatives. By these metrics, 1-(4-(hydroxymethyl)phenyl)ethanone emerges as a cornerstone building block in modern drug discovery. This seemingly simple aromatic ketone, bearing a reactive hydroxymethyl group, provides a versatile platform for the synthesis of a vast array of derivatives with significant pharmacological potential. Its derivatives have been explored for a multitude of therapeutic applications, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for the core molecule and its key derivatives, explore the structure-activity relationships that govern their biological effects, and present detailed experimental protocols for their preparation and evaluation.

I. The Core Moiety: Synthesis and Chemical Properties of this compound

This compound, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound with the chemical formula C₉H₁₀O₂.[3] The presence of both a ketone and a primary alcohol functionality on a phenyl ring makes it a highly valuable intermediate in organic synthesis.

Synthetic Approaches to the Core Structure

Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials and desired scale. A common laboratory-scale synthesis involves the reduction of 4-acetylbenzoic acid or its esters.

A multi-step synthesis starting from 2-ethylaniline has also been described, involving a "one-pot" method for the synthesis of 1-iodo-4-bromo-2-ethylbenzene, followed by Grignard exchange, formylation, reduction, hydroxyl protection, another Grignard reaction for acetylation, and final deprotection to yield 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone.[4] This highlights the adaptability of synthetic routes to produce substituted analogs.

Key Chemical Reactions and Reactivity

The chemical reactivity of this compound is dictated by its two functional groups:

-

The Ketone Group: The carbonyl group is susceptible to nucleophilic attack, making it an ideal handle for chain extension and the introduction of various substituents. It readily undergoes reactions such as aldol condensations, Grignard reactions, and the formation of imines and hydrazones.

-

The Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions. This functionality is crucial for creating ether linkages and other modifications.

II. A World of Derivatives: Synthetic Strategies and Key Classes

The true power of this compound lies in its ability to serve as a precursor to a diverse range of derivatives. This section will explore the synthesis of some of the most biologically significant classes.

Chalcones: The α,β-Unsaturated Ketone Powerhouses

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of natural and synthetic compounds with a wide spectrum of biological activities, particularly as anticancer agents.[5][6] They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of a Chalcone Derivative from this compound [7][8]

-

Dissolution: Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Nitrogen-Containing Heterocycles: Scaffolds for Diverse Biological Activity

The incorporation of nitrogen atoms into cyclic structures often imparts significant biological activity. This compound can be a starting point for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, pyrimidines, and indazoles.[9][10][11]

Experimental Protocol: Synthesis of a Pyrazoline Derivative [12]

-

Chalcone Formation: Synthesize the corresponding chalcone from this compound as described in the previous section.

-

Cyclization: React the chalcone (1 equivalent) with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent like ethanol or acetic acid.

-

Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain the pure product.

III. Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a remarkable range of biological activities. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Chalcone derivatives of this compound have shown significant potential as anticancer agents.[13] Their mechanism of action is often multifactorial and can include:

-

Induction of Apoptosis: Many chalcones trigger programmed cell death in cancer cells by activating caspase cascades and altering the mitochondrial membrane potential.[14]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle, such as the G2/M phase.[13]

-

Inhibition of Tubulin Polymerization: Some chalcones interfere with the formation of the mitotic spindle, leading to mitotic arrest and cell death.[5]

Table 1: Anticancer Activity of Selected Chalcone Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀/GI₅₀ (µM) | Reference |

| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast) | Anti-proliferative | 30.4 µg/mL | [13] |

| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical) | Anti-proliferative | 27.5 µg/mL | [13] |

| Chalcone-coumarin hybrid 39 | HeLa (Cervical) | Anti-proliferative | 4.7 | [5] |

| Chalcone-coumarin hybrid 40 | HEPG2 (Liver) | Cytotoxic | 0.65 - 2.02 | [5] |

| Trimethoxyphenyl derivative 2g | 39 Human Cancer Cell Lines | Cell growth inhibitory | 5.8 (mean) | [15] |

Antimicrobial Activity

The bromoacetophenone nucleus, a potential derivative of this compound, is known to possess significant antimicrobial activity.[9] Furthermore, chalcones and their heterocyclic derivatives, such as indazoles, have been shown to exhibit good to moderate activity against a range of bacteria and fungi.[9][12]

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound Class | Microorganism | Activity | Reference |

| Indazolone derivatives from bromoacetophenone | Staphylococcus epidermidis, S. aureus, E. coli, P. aeruginosa, A. niger | Antibacterial & Antifungal | [9] |

| Pyrazoline derivatives from chalcones | Various bacteria and fungi | Antimicrobial | [12] |

The antimicrobial mechanism of chalcones is often attributed to the reactivity of the α,β-unsaturated ketone system, which can undergo Michael addition with nucleophilic residues in essential microbial enzymes and proteins.

Other Biological Activities

The versatility of the this compound scaffold has led to the discovery of derivatives with a wide range of other biological activities, including:

-

Anti-inflammatory Activity: Some acetophenone derivatives have shown potent anti-inflammatory properties.[1]

-

Antioxidant Activity: The phenolic nature of many derivatives contributes to their ability to scavenge free radicals.[16]

-

Kinase Inhibition: Certain derivatives have been identified as inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases.[17]

-

Monoamine Oxidase (MAO) Inhibition: Acetophenone derivatives have been designed as potent and selective inhibitors of MAO-B, suggesting their potential for treating neurodegenerative diseases.[18]

-

BRD4 Inhibition: A 1-(2-hydroxyphenyl)ethan-1-one fragment was identified as a hit for BRD4, a target in cancer and inflammation, with optimization leading to a potent inhibitor.[19]

IV. Future Perspectives and Conclusion

The journey from the simple, yet elegant, structure of this compound to a diverse array of biologically active derivatives underscores the power of scaffold-based drug discovery. The synthetic tractability of this core moiety, coupled with the rich pharmacology of its derivatives, ensures its continued relevance in the quest for novel therapeutics.

Future research in this area will likely focus on:

-

Diversity-Oriented Synthesis: The development of novel synthetic methodologies to access an even wider range of structurally complex and diverse derivatives.[20]

-

Target-Based Drug Design: The use of computational tools and structural biology to design derivatives with high affinity and selectivity for specific biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in less explored areas of medicine.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

V. References

-

Natural-derived acetophenones: chemistry and pharmacological activities. Future Journal of Pharmaceutical Sciences. --INVALID-LINK--

-

Chalcone Derivatives: Role in Anticancer Therapy. Molecules. --INVALID-LINK--

-

Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar. --INVALID-LINK--

-

Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. --INVALID-LINK--

-

Natural-derived acetophenones: chemistry and pharmacological activities. Springer. --INVALID-LINK--

-

Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. AIP Publishing. --INVALID-LINK--

-

Anticancer Activity of Natural and Synthetic Chalcones. MDPI. --INVALID-LINK--

-

Chalcone Derivatives: Role in Anticancer Therapy. ResearchGate. --INVALID-LINK--

-

A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem. --INVALID-LINK--

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. --INVALID-LINK--

-

Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. Semantic Scholar. --INVALID-LINK--

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. --INVALID-LINK--

-

Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. --INVALID-LINK--

-

Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. IJPRS. --INVALID-LINK--

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. --INVALID-LINK--

-

Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[--INVALID-LINK--amino]ethanone. PrepChem.com. --INVALID-LINK--

-

Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. Royal Society of Chemistry. --INVALID-LINK--

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. --INVALID-LINK--

-

Synthesis and antimicrobial activity of some new pyrazoline derivatives from 1-(3,5-dibromo-2-hydroxy-4 methyl phenyl). TSI Journals. --INVALID-LINK--

-

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Benchchem. --INVALID-LINK--

-

Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. ResearchGate. --INVALID-LINK--

-

Organic CHEMISTRY. Trade Science Inc. --INVALID-LINK--

-

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. ChemBK. --INVALID-LINK--

-

Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. ResearchGate. --INVALID-LINK--

-

Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. --INVALID-LINK--

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. --INVALID-LINK--

-

A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. MDPI. --INVALID-LINK--

-

SYNTHESIS OF CHALCONES. JETIR. --INVALID-LINK--

-

Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. PubMed. --INVALID-LINK--

-

Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. --INVALID-LINK--

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PubMed Central. --INVALID-LINK--

-

1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE synthesis. ChemicalBook. --INVALID-LINK--

-

Interaction of (1, 4- Cyclohexylphenyl) ethanone docked to the kinase domain of PLK1 enzyme. ResearchGate. --INVALID-LINK--

-

Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. --INVALID-LINK--

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. --INVALID-LINK--

-

Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. PubMed. --INVALID-LINK--

-

Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. PubMed Central. --INVALID-LINK--

-

Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- (substituted anilinoacetyl) quinolin-2(1H)-one. ResearchGate. --INVALID-LINK--

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ResearchGate. --INVALID-LINK--

-

1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. ECHEMI. --INVALID-LINK--

-

This compound. PubChem. --INVALID-LINK--

-